
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CYCLOPS, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CYCLOPS has been shown to have promising activity against various types of cancer, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can induce apoptosis in cancer cells and halt their growth.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a range of biochemical and physiological effects in cancer cells. It has been found to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various oncogenes. N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to increase the expression of tumor suppressor genes, which can help to prevent the development of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for further research and development. However, one limitation of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in other diseases beyond cancer, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the preparation of the starting materials, which are then subjected to various chemical transformations. The final step involves the purification of the compound to obtain a pure sample of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Scientific Research Applications
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)18-21-19(25-22-18)14-7-6-10-16(11-14)24-12-17(23)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKPUHSJYNIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

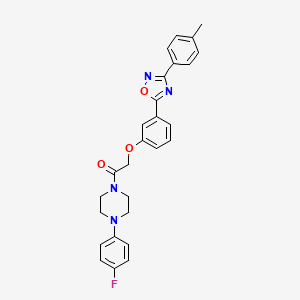
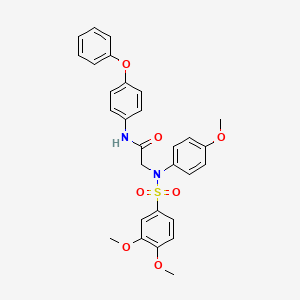

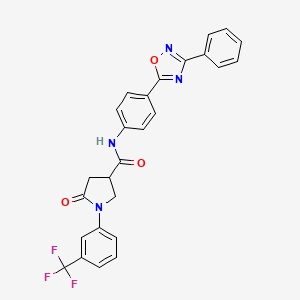
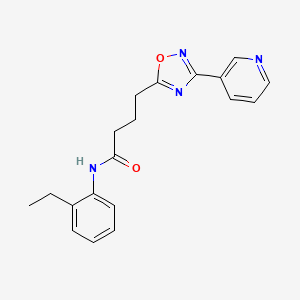
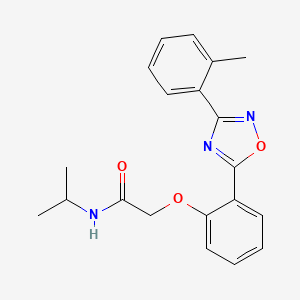

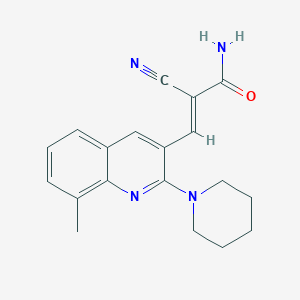
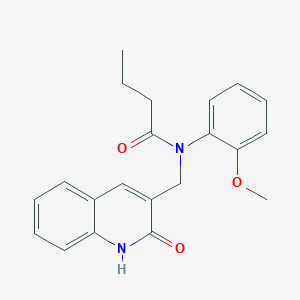
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
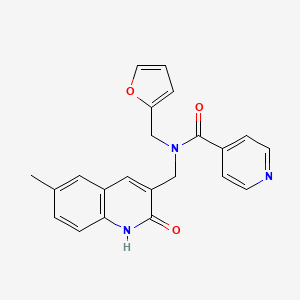

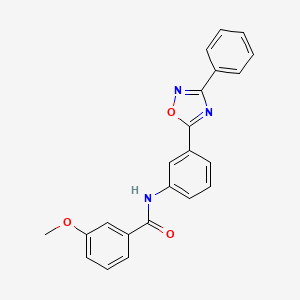
![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)